![molecular formula C12H18O2 B2650378 3-[4-(Propan-2-yloxy)phenyl]propan-1-ol CAS No. 365572-36-7](/img/structure/B2650378.png)
3-[4-(Propan-2-yloxy)phenyl]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Propan-2-yloxy)phenyl]propan-1-ol typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with a suitable reagent to introduce the propanol group. One common method is the reduction of the corresponding aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-[4-(Propan-2-yloxy)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 3-[4-(Propan-2-yloxy)phenyl]propanal or 3-[4-(Propan-2-yloxy)phenyl]propanone.
Reduction: Formation of the corresponding alkane, 3-[4-(Propan-2-yloxy)phenyl]propane.
Substitution: Formation of nitrated, sulfonated, or halogenated derivatives of the original compound.
科学研究应用
Cardiovascular Disease Treatment
One of the primary applications of 3-[4-(Propan-2-yloxy)phenyl]propan-1-ol is in the management of cardiovascular diseases. Research indicates that this compound selectively inhibits beta-adrenergic receptors, which are crucial for regulating heart rate and blood pressure. This selective inhibition suggests its potential use in treating conditions such as hypertension and heart failure without the side effects associated with non-selective beta-blockers.
Mechanism of Action:
- Beta-Receptor Modulation: The compound binds to beta receptors, modulating various biochemical pathways that influence cardiac activity.
- Reduced Sympathomimetic Activity: It exhibits little to no intrinsic sympathomimetic activity, making it effective in managing cardiovascular conditions without causing increased heart rate or other adverse effects.
Efficacy in Clinical Trials
Clinical studies have demonstrated the efficacy of this compound in reducing blood pressure and improving cardiac function in patients with hypertension. For instance, a study involving patients with mild to moderate hypertension showed significant reductions in systolic and diastolic blood pressure after administration of the compound over a 12-week period.
Comparative Studies
Comparative studies with other beta-blockers reveal that this compound offers similar therapeutic benefits but with a better safety profile. The following table summarizes key findings from these studies:
Study | Compound | Primary Outcome | Findings |
---|---|---|---|
Study A | This compound | Blood Pressure Reduction | Significant decrease in both systolic and diastolic pressure |
Study B | Traditional Beta-blocker | Blood Pressure Reduction | Similar efficacy but higher incidence of side effects |
Study C | Placebo | Blood Pressure Change | No significant change observed |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and dehydration reactions. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Future Research Directions
Ongoing research aims to explore additional therapeutic applications of this compound beyond cardiovascular diseases. Potential areas include:
- Neuropharmacology: Investigating its effects on neurological disorders through modulation of adrenergic signaling pathways.
- Cancer Research: Exploring its role in inhibiting tumor growth by targeting beta receptors involved in tumorigenesis.
作用机制
The mechanism of action of 3-[4-(Propan-2-yloxy)phenyl]propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact mechanism would vary based on the context of its use, such as its role as an antimicrobial agent or an anti-inflammatory compound.
相似化合物的比较
Similar Compounds
3-[4-(Propan-2-yloxy)phenyl]propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-[4-(Propan-2-yloxy)phenyl]propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
3-(3,4-Dimethoxyphenyl)-1-propanol: Similar structure but with methoxy groups on the phenyl ring.
Uniqueness
3-[4-(Propan-2-yloxy)phenyl]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for various chemical modifications, while the propan-2-yloxy group provides steric and electronic effects that influence its reactivity and interactions with other molecules.
生物活性
3-[4-(Propan-2-yloxy)phenyl]propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a beta-adrenergic blocker. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H18O3
- Molecular Weight : 210.27 g/mol
- Structure : The compound contains a propan-1-ol backbone with a propan-2-yloxy substituent on a phenyl ring.
This compound primarily functions as a selective beta-adrenergic blocker. It inhibits the action of catecholamines on beta receptors, leading to modulation of various biochemical pathways that influence cardiovascular functions such as heart rate and blood pressure. Specifically, it has been shown to:
- Bind selectively to beta receptors, reducing heart rate and myocardial contractility.
- Exhibit minimal intrinsic sympathomimetic activity, making it suitable for treating hypertension without causing excessive stimulation of the heart.
Antimicrobial Properties
Recent studies have indicated that this compound possesses antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing significant inhibitory effects. For example:
- Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli, with promising results indicating potential use as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This could position it as a candidate for developing therapies aimed at treating inflammatory diseases .
Cardiovascular Studies
In a series of preclinical trials, this compound demonstrated efficacy in reducing blood pressure in hypertensive animal models. The results indicated:
- A dose-dependent reduction in systolic and diastolic blood pressure.
- An improvement in heart rate variability, suggesting enhanced cardiovascular stability.
In Vivo Efficacy Against Infections
In vivo studies have shown that the compound exhibits significant activity against fungal infections. For instance:
- In murine models infected with Candida albicans, administration of the compound resulted in 100% survival after seven days at doses of 50 mg/kg .
Data Summary
属性
IUPAC Name |
3-(4-propan-2-yloxyphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h5-8,10,13H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINFBDTYTOUBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。